6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 941929-95-9
VCID: VC7430603
InChI: InChI=1S/C17H12ClFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2
SMILES: C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Molecular Formula: C17H12ClFN2O
Molecular Weight: 314.74

6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one

CAS No.: 941929-95-9

VCID: VC7430603

Molecular Formula: C17H12ClFN2O

Molecular Weight: 314.74

* For research use only. Not for human or veterinary use.

6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one - 941929-95-9

Description

6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. This compound features a pyridazine ring substituted with a 4-chlorophenyl group and a 2-fluorobenzyl moiety, which are crucial for its chemical and biological properties. Despite the lack of specific literature directly referencing this compound, its structure suggests potential applications in medicinal chemistry, similar to other pyridazinones known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .

Synthesis and Characterization

The synthesis of 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one would typically involve multi-step organic reactions, similar to other pyridazinones. Common synthetic routes include:

  • Step 1: Formation of the pyridazine ring.

  • Step 2: Introduction of the chlorophenyl group.

  • Step 3: Attachment of the fluorobenzyl moiety.

Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for determining the compound's purity and structure.

Potential Biological Applications

Pyridazinones are known for their diverse biological activities, which can be leveraged for therapeutic applications. The structural features of 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one suggest potential interactions with biological targets, possibly leading to anti-inflammatory, analgesic, or antimicrobial effects.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory conditions
AnalgesicPain management
AntimicrobialInfection control

Chemical Reactions and Modifications

The compound can undergo various chemical reactions to modify its structure and enhance its biological activity. These include:

  • Oxidation: To form pyridazinone oxides.

  • Substitution Reactions: To introduce new functional groups.

  • Alkylation: To modify the benzyl moiety.

These modifications can significantly influence the compound's reactivity and biological efficacy.

CAS No. 941929-95-9
Product Name 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one
Molecular Formula C17H12ClFN2O
Molecular Weight 314.74
IUPAC Name 6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Standard InChI InChI=1S/C17H12ClFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2
Standard InChIKey WXCPVGIKHRFVSV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Solubility not available
PubChem Compound 7659790
Last Modified Aug 19 2023

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